molecular formula C5H6F2O2S B13532577 4,4-Difluorothiolane-2-carboxylicacid

4,4-Difluorothiolane-2-carboxylicacid

Cat. No.: B13532577
M. Wt: 168.16 g/mol
InChI Key: LWXMTDDOUDWYKL-UHFFFAOYSA-N
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Description

4,4-Difluorothiolane-2-carboxylic acid is a chemical compound characterized by the presence of a thiolane ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorothiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into a thiolane ring followed by the addition of a carboxylic acid group. One common method involves the fluorination of thiolane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4,4-Difluorothiolane-2-carboxylic acid may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorothiolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Azides, thiocyanates

Scientific Research Applications

4,4-Difluorothiolane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4-Difluorothiolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dithiolane-4-carboxylic acid: Similar structure but lacks fluorine atoms.

    4,4-Difluorocyclohexane carboxylic acid: Similar fluorinated structure but with a cyclohexane ring instead of a thiolane ring.

    2,2,5-Trimethyl-1,3-dioxolane-4-one: Contains a dioxolane ring with different substituents.

Uniqueness

4,4-Difluorothiolane-2-carboxylic acid is unique due to the presence of both fluorine atoms and a thiolane ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolane ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C5H6F2O2S

Molecular Weight

168.16 g/mol

IUPAC Name

4,4-difluorothiolane-2-carboxylic acid

InChI

InChI=1S/C5H6F2O2S/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)

InChI Key

LWXMTDDOUDWYKL-UHFFFAOYSA-N

Canonical SMILES

C1C(SCC1(F)F)C(=O)O

Origin of Product

United States

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